molecular formula C16H30O8 B605142 Acid-PEG4-t-butyl ester CAS No. 1835759-85-7

Acid-PEG4-t-butyl ester

Cat. No.: B605142
CAS No.: 1835759-85-7
M. Wt: 350.41
InChI Key: LXMHKDZTUDTSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a t-butyl protected carboxyl group with a terminal carboxylic acid. This compound is commonly used as a PEG linker in bioconjugation reactions due to its hydrophilic properties, which increase solubility in aqueous media .

Mechanism of Action

Target of Action

Acid-PEG4-t-butyl ester is a PEG linker . Its primary targets are primary amine groups . These groups are found in various biological molecules, including proteins and nucleic acids, and play a crucial role in numerous biological processes.

Mode of Action

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.

Result of Action

The formation of a stable amide bond between this compound and primary amine groups can result in the modification of the target molecules . This can potentially alter their function and interaction with other molecules, leading to various molecular and cellular effects.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Furthermore, the compound’s solubility can be affected by the characteristics of the aqueous media in which it is present .

Biochemical Analysis

Biochemical Properties

The Acid-PEG4-t-butyl ester plays a significant role in biochemical reactions due to its ability to form stable amide bonds with primary amine groups . This property allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of amide bonds, which are known for their stability and resistance to hydrolysis .

Cellular Effects

Its role as a linker in bioconjugation suggests that it could influence cell function by facilitating the attachment of various biomolecules to cell surfaces or other targets within the cell .

Molecular Mechanism

The molecular mechanism of this compound primarily involves the formation of stable amide bonds with primary amine groups . This reaction is facilitated by the presence of activators such as EDC or HATU . The resulting amide bonds are resistant to hydrolysis, which contributes to the stability of the bioconjugates formed with this compound .

Temporal Effects in Laboratory Settings

The stability of the amide bonds it forms suggests that it could have long-lasting effects in in vitro or in vivo studies .

Dosage Effects in Animal Models

Given its role in bioconjugation, it is plausible that its effects could vary depending on the dosage, with potential threshold effects or toxic effects at high doses .

Metabolic Pathways

Given its role in bioconjugation, it could potentially interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .

Transport and Distribution

Given its hydrophilic nature, it is likely to be soluble in aqueous media and could potentially interact with various transporters or binding proteins .

Subcellular Localization

Given its role in bioconjugation, it could potentially be directed to specific compartments or organelles depending on the biomolecules it is conjugated with .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid-PEG4-t-butyl ester is synthesized by reacting a PEG derivative with a t-butyl ester group at one end and a carboxylic acid group at the other end. The reaction typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as chromatography to ensure the final product meets the required specifications .

Properties

IUPAC Name

3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O8/c1-16(2,3)24-15(19)5-7-21-9-11-23-13-12-22-10-8-20-6-4-14(17)18/h4-13H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMHKDZTUDTSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162928
Record name 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835759-85-7
Record name 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid-PEG4-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Acid-PEG4-t-butyl ester
Reactant of Route 3
Reactant of Route 3
Acid-PEG4-t-butyl ester
Reactant of Route 4
Reactant of Route 4
Acid-PEG4-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Acid-PEG4-t-butyl ester
Reactant of Route 6
Reactant of Route 6
Acid-PEG4-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.